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Compound of Interest

Compound Name:
N,N-Dimethyl-4-(piperidin-3-

yl)pyridin-2-amine

Cat. No.: B7891527

Get Quote

Target Class Focus: Protein Kinases & Voltage-Gated Potassium Channels (

)

Abstract & Introduction
The aminopyridine scaffold (2-, 3-, and 4-aminopyridine) is recognized as a "privileged

structure" in medicinal chemistry due to its ability to serve as a versatile ligand for diverse

biological targets. In kinase drug discovery, the 2-aminopyridine motif frequently acts as an

adenine mimetic, forming crucial hydrogen bonds with the kinase hinge region (e.g., Sorafenib,

Vemurafenib).[1] Conversely, 4-aminopyridine (4-AP) derivatives are historically significant as

voltage-gated potassium channel (

) blockers, used therapeutically in multiple sclerosis (Fampridine).[1]

However, screening aminopyridine libraries presents a specific technical challenge: intrinsic

autofluorescence.[1] Many aminopyridine derivatives exhibit high quantum yields (excitation

nm; emission
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nm), which can interfere with standard intensity-based fluorescence assays.[1]

This Application Note details two orthogonal HTS protocols designed to mitigate these

interferences while maximizing hit rates:

Biochemical: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for

kinase inhibition.

Cell-Based: Thallium (

) Flux for ion channel modulation.

Library Design & Preparation
Chemical Properties & Solubility

Solvent: Dimethyl sulfoxide (DMSO).[2]

Concentration: Master stocks at 10 mM.

Storage: -20°C in varying humidity-controlled environments to prevent hydration

(aminopyridines are hygroscopic).

Acoustic Dispensing (Contactless)
To minimize compound waste and cross-contamination, we recommend acoustic liquid

handling (e.g., Labcyte Echo).[1]

Destination Plate: 384-well or 1536-well low dead volume (LDV) plates.

Transfer Volume: 2.5 nL – 50 nL (direct transfer to assay plate).

Benefit: Acoustic ejection prevents "tip-touch" contamination and ensures precise delivery of

sticky aminopyridine analogs.

Protocol A: TR-FRET Kinase Binding Assay
Objective: Identify ATP-competitive inhibitors (hinge binders) while eliminating false positives

caused by library autofluorescence.
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Rationale
Standard fluorescence intensity (FI) assays are unsuitable because aminopyridine emission

overlaps with common blue/green fluorophores. TR-FRET uses a long-lifetime lanthanide

donor (Europium,

ms).[1] Measurement occurs after a time delay (50–100

s), by which time the short-lived background fluorescence of the aminopyridine library has
decayed to zero.

Assay Principle (LanthaScreen™ Style)
Kinase: Tagged (e.g., GST, His, Biotin) human kinase.[1]

Tracer: Red-shifted fluorescent tracer (Alexa Fluor 647) bound to the ATP active site.

Antibody: Europium (Eu)-labeled antibody targeting the kinase tag.

Mechanism: When Tracer is bound, Eu and Tracer are close

FRET occurs.[1] An inhibitor displaces the Tracer

Loss of FRET signal.

Step-by-Step Protocol (384-Well Format)
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Step Action Volume Notes

1 Compound Transfer 10 nL

Dispense library

compounds (in

DMSO) via acoustic

handler.

2 Kinase/Ab Mix
5

L

Add Kinase + Eu-

Antibody in Assay

Buffer (50 mM HEPES

pH 7.5, 10 mM

, 1 mM EGTA, 0.01%

Brij-35).

3 Pre-Incubation N/A

Incubate 15 min at RT

to allow slow-binding

compounds to

interact.

4 Tracer Addition
5

L

Add Kinase Tracer (at

concentration).

5 Equilibration N/A
Incubate 60 min at RT

(protected from light).

6 Detection N/A

Read on TR-FRET

compatible reader

(e.g., PHERAstar,

EnVision).[1]

Readout Settings:

Excitation: 337 nm (Laser) or 340 nm (Flash lamp).

Emission 1 (Donor): 620 nm (Europium).

Emission 2 (Acceptor): 665 nm (Alexa Fluor 647).

Delay Time: 100
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s (Critical for removing aminopyridine background).

Integration Time: 200

s.

Workflow Visualization
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Figure 1: TR-FRET workflow designed to eliminate short-lifetime fluorescence interference from

aminopyridines.

Protocol B: Thallium ( ) Flux Ion Channel Assay
Objective: Screen for modulators (blockers or openers) of

channels (e.g.,

,

) using a functional cell-based readout.

Rationale
Since 4-aminopyridines are state-dependent channel blockers, binding assays are often

insufficient. The Thallium Flux assay is the industry standard surrogate for

conductance.

permeates open

channels and binds to a specific intracellular dye (e.g., Thallos or FluxOR), causing a massive
fluorescence increase.[1][3]
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Step-by-Step Protocol (384-Well Format)
Cell Line: HEK293 or CHO stably expressing the

channel of interest.

Step Action Details

1 Cell Plating

Plate 10,000 cells/well in 25

L media. Incubate O/N at

37°C.

2 Dye Loading

Remove media. Add 20

L Tl-sensitive dye (in HBSS-

HEPES). Incubate 60 min RT.

3 Compound Add

Add 10

L compound (3x

concentration). Incubate 20

min.

4 Baseline Read
Measure fluorescence for 10

sec (Ex 490nm / Em 525nm).

5
Stimulus (

)

Inject 10

L Stimulus Buffer (

free, contains

).

6 Kinetic Read
Measure fluorescence every 1

sec for 90-120 sec.

Stimulus Buffer Composition: To open voltage-gated channels without a voltage clamp, we use

a "High

" stimulus (depolarization) combined with Thallium.[1]

Standard: 5 mM
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+ 10-20 mM

(to depolarize membrane).

Mechanism Visualization

HEK293 Cell Membrane Kv Channel
(Target)

Tl-Sensitive Dye
(Unbound)

Tl+ Influx

Fluorescent Complex
(High Signal)

Binding

Extracellular Tl+

Permeation

Aminopyridine
(Blocker)

Blocks Pore

Click to download full resolution via product page

Figure 2: Thallium flux mechanism.[4][5] Aminopyridines block the pore, preventing Tl+ influx

and reducing fluorescence.[1]

Data Analysis & Quality Control
Calculation of Activity

TR-FRET: Calculate the Emission Ratio (ER):

[1]
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Inhibition % =

Tl Flux: Calculate the Slope (rate of influx) or Area Under Curve (AUC) from 10s to 90s.

Assay Robustness (Z-Factor)
A Z' > 0.5 is required for HTS validation.

Where

is positive control (Max signal) and

is negative control (Min signal).

Troubleshooting: The "Blue" False Positive
If a compound is intrinsically fluorescent at 490/525nm (FITC channel), it will appear as a "Hit"

(opener) in the Tl Flux assay before stimulus addition.

Mitigation: Perform a "Pre-Read" pass. Any well with high baseline fluorescence (>3 SD

above mean) before Tl+ addition must be flagged as an artifact.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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